molecular formula C15H14BrN5O B11224731 N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

Cat. No.: B11224731
M. Wt: 360.21 g/mol
InChI Key: UNUKDFUXAFPPMZ-UHFFFAOYSA-N
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Description

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a complex organic compound that features a furan ring, a bromophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Tetrazole Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the bromophenyl furan and the tetrazole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and tetrazole rings are particularly important for binding interactions, while the bromophenyl group can enhance the compound’s affinity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C15H14BrN5O

Molecular Weight

360.21 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H14BrN5O/c1-2-9-21-19-15(18-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h2-8H,1,9-10H2,(H,17,19)

InChI Key

UNUKDFUXAFPPMZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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